molecular formula C7H8BrNO4S2 B14636627 1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide CAS No. 55116-71-7

1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide

Cat. No.: B14636627
CAS No.: 55116-71-7
M. Wt: 314.2 g/mol
InChI Key: RIQQLISTUHXMMN-UHFFFAOYSA-N
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Description

1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide is an organic compound that features a bromobenzene ring substituted with sulfonyl and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with methanesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromobenzene-1-sulfonyl)methanesulfonamide is unique due to the presence of both sulfonyl and methanesulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

55116-71-7

Molecular Formula

C7H8BrNO4S2

Molecular Weight

314.2 g/mol

IUPAC Name

(4-bromophenyl)sulfonylmethanesulfonamide

InChI

InChI=1S/C7H8BrNO4S2/c8-6-1-3-7(4-2-6)14(10,11)5-15(9,12)13/h1-4H,5H2,(H2,9,12,13)

InChI Key

RIQQLISTUHXMMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CS(=O)(=O)N)Br

Origin of Product

United States

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